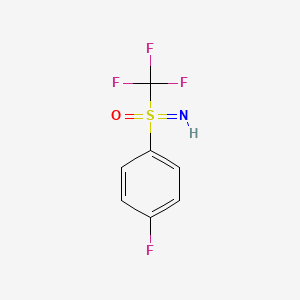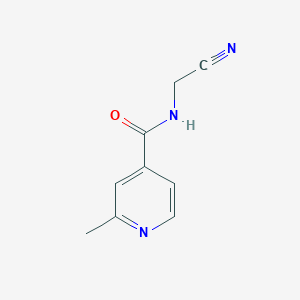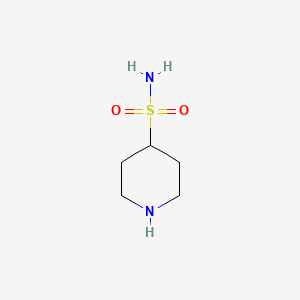
Cubane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cubane-1-sulfonyl chloride is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane itself is known for its remarkable stability despite its high strain energy. The sulfonyl chloride functional group attached to the cubane framework introduces significant reactivity, making this compound a valuable compound in synthetic organic chemistry.
Mécanisme D'action
Target of Action
Cubane-1-sulfonyl chloride, as a derivative of cubane, is likely to share similar targets with other cubane-based compounds and sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial folic acid synthesis, respectively .
Mode of Action
Sulfonamides, which share a similar functional group, are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
This compound may affect the biochemical pathways related to the targets it interacts with. For instance, by inhibiting dihydropteroate synthetase, it could disrupt the synthesis of folic acid, a crucial cofactor for various enzymatic reactions in bacteria . This could lead to downstream effects such as impaired DNA synthesis and bacterial growth .
Pharmacokinetics
. This suggests that this compound might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cubane scaffold is also known to improve metabolic stability over benzene , which could potentially enhance the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of its target enzymes. For instance, inhibition of dihydropteroate synthetase could lead to a decrease in bacterial folic acid synthesis, thereby impairing bacterial growth .
Analyse Biochimique
Cellular Effects
Cubane and its derivatives are known to be biologically stable and have limited toxicity . They have been used in pharmaceutically-relevant molecules due to their unique spatial arrangements .
Molecular Mechanism
It is known that cubane and its derivatives can potentially be functionalized at each of its carbon atoms, providing complex biologically active molecules with unique spatial arrangements
Temporal Effects in Laboratory Settings
Cubane is known to be stable up to 220 °C, and even then, decomposition is slow . The specific temporal effects of Cubane-1-sulfonyl chloride in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature.
Metabolic Pathways
Cubane and its derivatives are known to be involved in various biological applications due to their inherent stability and limited toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cubane-1-sulfonyl chloride typically begins with the functionalization of cubane. One common method involves the chlorosulfonation of cubane, where cubane is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition of the highly strained cubane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Cubane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cubane framework can undergo oxidation under specific conditions, leading to the formation of cubane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
Cubane-1-sulfonyl chloride has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioisostere of benzene, providing a stable and non-toxic alternative for drug design.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of high-energy materials, such as explosives and propellants, due to the high energy content of the cubane framework.
Comparaison Avec Des Composés Similaires
Cubane-1-sulfonyl chloride can be compared with other cubane derivatives and sulfonyl chlorides:
Cubane Derivatives: Similar compounds include cubane-1-carboxylic acid, cubane-1,4-dicarboxylic acid, and cubane-1,4-diamine. These compounds share the cubane framework but differ in the functional groups attached.
Sulfonyl Chlorides: Similar compounds include benzene sulfonyl chloride and toluene sulfonyl chloride. While these compounds share the sulfonyl chloride group, the cubane framework of this compound provides unique reactivity and stability.
This compound stands out due to its combination of the highly strained cubane structure and the reactive sulfonyl chloride group, making it a versatile and valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
cubane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIYHEXIBOSZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)

![(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2768068.png)
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2768069.png)

![2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2768071.png)
![2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B2768073.png)
![6-Tert-butyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2768074.png)
![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)
![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)
